6-Thien-2-ylnicotinonitrile
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Overview
Description
6-Thien-2-ylnicotinonitrile is a small molecule that belongs to the family of nitrogen-containing heterocycles. It has the molecular formula C10H6N2S and a molecular weight of 186.24 g/mol. This compound is characterized by the presence of a thiophene ring attached to a nicotinonitrile moiety, making it a unique structure within the nicotinonitrile derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thien-2-ylnicotinonitrile can be achieved through various methods. One common approach involves the reaction of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate. Another method involves the reaction of 3-acetyl-4-hydroxyquinolone with aromatic aldehydes to form chalcones, which are then subjected to nucleophilic reagents to produce the desired nicotinonitrile derivatives .
Industrial Production Methods
Industrial production of nitriles, including nicotinonitrile derivatives, often involves the ammoxidation of methylpyridines. For example, the ammoxidation of 3-methylpyridine with ammonia and oxygen produces nicotinonitrile . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Thien-2-ylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The oxidation of nicotinonitrile derivatives with hydrogen peroxide can produce N-oxides, which are precursors to pharmaceuticals.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Substitution reactions involving halo compounds and acrylonitrile in the presence of a catalyst can produce S-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like ethyl chloroacetate, chloroacetic acid, and chloroacetonitrile are used in the presence of triethylamine (TEA) as a catalyst.
Major Products Formed
Oxidation: Nicotinic acid N-oxide.
Reduction: Primary amines.
Substitution: S-alkyl derivatives.
Scientific Research Applications
6-Thien-2-ylnicotinonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: Nicotinonitrile derivatives have shown significant biological activities, including cytotoxicity against tumor cell lines.
Medicine: Many drugs containing nicotinonitrile derivatives, such as Bosutinib, Milrinone, Neratinib, and Olprinone, are available in the market.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Thien-2-ylnicotinonitrile involves its interaction with molecular targets and pathways. Nicotinonitrile derivatives are known to inhibit specific enzymes and receptors, leading to their therapeutic effects. For example, some derivatives act as potent inhibitors of hGCN5, an enzyme involved in cellular processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- Bosutinib
- Milrinone
- Neratinib
- Olprinone
Uniqueness
6-Thien-2-ylnicotinonitrile is unique due to its thiophene ring attached to the nicotinonitrile moiety. This structural feature imparts distinct chemical and biological properties compared to other nicotinonitrile derivatives. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
6-thiophen-2-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTKKGHGFNZOLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452983 |
Source
|
Record name | 6-thien-2-ylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619334-36-0 |
Source
|
Record name | 6-thien-2-ylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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